methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(3-pyrrolo[2,3-b]pyridin-1-ylpropylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-23-16(20)14-13(6-11-24-14)25(21,22)18-8-3-9-19-10-5-12-4-2-7-17-15(12)19/h2,4-7,10-11,18H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNCATQLHXGZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate are the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway . This pathway is involved in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
Biological Activity
Methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H16N4O3S
- Molecular Weight : 316.36 g/mol
- CAS Number : 2110215-54-6
The compound features a thiophene ring, a pyrrole moiety, and a sulfamoyl group, which contribute to its unique biological properties.
Anticancer Activity
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine structure exhibit significant anticancer activity. For instance, derivatives of this structure have shown potent inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study demonstrated that related compounds inhibited FGFR1–4 with IC50 values ranging from 7 to 712 nM, leading to reduced cell proliferation and induced apoptosis in breast cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that the compound may possess broad-spectrum antimicrobial properties.
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors involved in critical cellular pathways. The presence of the sulfamoyl group may enhance binding affinity to target proteins, facilitating more effective inhibition of tumor growth or microbial activity.
Study on FGFR Inhibition
A notable study focused on a series of pyrrolo[2,3-b]pyridine derivatives, including this compound. The study found that these compounds significantly inhibited FGFR signaling pathways in vitro and reduced tumor cell migration and invasion .
Antimicrobial Evaluation
In another study assessing the antimicrobial properties of related compounds, several derivatives were tested against Mycobacterium tuberculosis. Compounds exhibited IC50 values between 1.35 and 2.18 μM, indicating strong potential as anti-tubercular agents . This highlights the therapeutic promise of this compound in treating resistant infections.
Comparative Analysis of Biological Activity
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiophene ring, a pyrrolo[2,3-b]pyridine moiety, and a sulfamoyl group, which contribute to its unique properties. The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thiophene ring : Utilizing methods such as cyclization reactions.
- Introduction of the pyrrolo[2,3-b]pyridine moiety : Achieved through specific cyclization techniques.
- Sulfamoylation : Attaching the sulfamoyl group to enhance biological activity.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyrrolo[2,3-b]pyridine have been studied for their ability to inhibit specific kinases involved in cancer progression. The incorporation of the sulfamoyl group may enhance these effects by improving solubility and bioavailability in biological systems .
Antimicrobial Effects
The antimicrobial properties of related compounds have been explored extensively. Studies show that methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate could potentially exhibit activity against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that pyrrolo[2,3-b]pyridine derivatives could inhibit tumor growth in vitro and in vivo models. The presence of the sulfamoyl group was found to be critical in enhancing the potency of these compounds against cancer cells .
- Antimicrobial Screening : In vitro tests showed that similar compounds exhibited broad-spectrum antimicrobial activity. For instance, one study reported significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for infections .
Comparative Analysis of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
